molecular formula C23H19BrN2O4 B12015937 4-Bromo-2-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate CAS No. 769150-89-2

4-Bromo-2-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12015937
CAS No.: 769150-89-2
M. Wt: 467.3 g/mol
InChI Key: GPNRRJNLNMICPL-AFUMVMLFSA-N
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Description

SALOR-INT L393932-1EA, also known by its CAS number 769150-89-2, is a chemical compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.312 g/mol. The IUPAC name for this compound is [4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate. It is a specialized chemical used in various scientific research and industrial applications.

Preparation Methods

The synthesis of SALOR-INT L393932-1EA involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-formylphenyl 4-methoxybenzoate.

    Reaction Conditions: The key reaction involves the condensation of 4-bromo-2-formylphenyl 4-methoxybenzoate with 4-methylbenzoylhydrazine under acidic conditions to form the hydrazone derivative.

    Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SALOR-INT L393932-1EA undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SALOR-INT L393932-1EA has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research involving SALOR-INT L393932-1EA includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L393932-1EA involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

SALOR-INT L393932-1EA can be compared with other similar compounds:

    Similar Compounds: Compounds such as SALOR-INT L390232-1EA and SALOR-INT L481181-1EA share structural similarities.

    Uniqueness: SALOR-INT L393932-1EA is unique due to its specific functional groups and reactivity, which make it suitable for particular applications in research and industry.

Properties

CAS No.

769150-89-2

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-15-3-5-16(6-4-15)22(27)26-25-14-18-13-19(24)9-12-21(18)30-23(28)17-7-10-20(29-2)11-8-17/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

GPNRRJNLNMICPL-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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